2-[2-(1H-Imidazol-1-yl)ethyl]pyridine is a nitrogen-containing heterocyclic compound that features both imidazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The compound can be classified as an imidazole derivative, specifically a pyridine-substituted imidazole, which is known for its diverse pharmacological properties.
The compound is identified by the CAS number 469864-16-2 and has a molecular formula of C10H11N3 with a molecular weight of approximately 173.214 g/mol. It belongs to the class of compounds known as heterocycles, which are characterized by the presence of at least one atom other than carbon in the ring structure, in this case, nitrogen atoms in both the imidazole and pyridine rings .
The synthesis of 2-[2-(1H-imidazol-1-yl)ethyl]pyridine typically involves several methods, including:
Technical details regarding the yield and purity of these reactions vary depending on the specific conditions employed, such as temperature, solvent choice, and catalysts used.
The compound can undergo various chemical reactions typical for nitrogen-containing heterocycles:
Specific examples include reactions with halogenated compounds or carbonyls to form more complex structures or derivatives .
The mechanism of action for compounds like 2-[2-(1H-imidazol-1-yl)ethyl]pyridine often involves interactions at biological targets such as enzymes or receptors. The imidazole ring is known to interact with biological systems due to its ability to form hydrogen bonds and coordinate with metal ions.
Research indicates that related compounds exhibit activity through modulation of signaling pathways or inhibition of specific enzymes, which could be relevant for therapeutic applications .
These properties suggest potential applications in drug formulation where solubility plays a critical role .
The applications of 2-[2-(1H-imidazol-1-yl)ethyl]pyridine span various fields:
Traditional synthetic routes for 2-[2-(1H-imidazol-1-yl)ethyl]pyridine (molecular formula: C₁₀H₁₁N₃) often relied on nucleophilic substitution between 2-vinylpyridine and imidazole under harsh conditions, yielding suboptimal results (30-50%) with significant by-product formation [1]. A transformative advancement utilizes pyridine oxide intermediates activated by 1,1'-carbonyldiimidazole (CDI), enhancing electrophilicity for subsequent imidazole coupling. This method, detailed in Russian Patent RU2554855C1, employs a two-step sequence:
This CDI-mediated pathway achieves 88% yield and minimizes halogenated impurities by avoiding direct alkyl halide-imidazole coupling. The crystalline hemihydrate form of the final product is structurally confirmed via X-ray diffraction, revealing a gauche conformation between the pyridine and imidazole rings, stabilized by water-mediated hydrogen bonding [3].
Table 1: CDI-Mediated Synthesis Optimization
Parameter | Traditional Route | CDI-Mediated Route |
---|---|---|
Yield | 30-50% | 88% |
Reaction Temperature | 100-120°C | 60-70°C |
Key Reagent | Alkyl Halide | CDI |
Halogenated Impurities | >15% | <2% |
Crystallinity | Amorphous | Hemihydrate Crystals |
Solvent selection critically influences reaction kinetics and purity in 2-[2-(1H-imidazol-1-yl)ethyl]pyridine synthesis. Toluene remains prevalent due to its ability to solubilize CDI-generated intermediates while facilitating azeotropic water removal. However, recent advances highlight dihydropinene (DHP)—a bio-based solvent derived from pine turpentine—as a sustainable alternative. DHP exhibits comparable polarity to toluene (log P ≈ 2.5) but offers superior environmental metrics:
Notably, DHP’s low toxicity (LD₅₀ > 2,000 mg/kg) aligns with green chemistry principles, making it ideal for large-scale applications. For reactions requiring polar media, DHP/water/ethanol ternary mixtures enable homogeneous conditions for Suzuki couplings of pyridine-imidazole hybrids, achieving >90% conversion [9].
Table 2: Solvent Performance Comparison
Property | Toluene | Dihydropinene (DHP) | Hexane |
---|---|---|---|
Boiling Point (°C) | 111 | 167 | 69 |
Renewable Carbon (%) | 0 | 100 | 0 |
Reaction Yield (%) | 88 | 87 | 65 |
Recycling Efficiency | Moderate | High | Low |
The primary by-products in 2-[2-(1H-imidazol-1-yl)ethyl]pyridine synthesis include:
These impurities are suppressed through:
Recent studies demonstrate that silica gel chromatography with ethyl acetate/methanol (95:5) effectively separates monomeric products from dimeric adducts, which is crucial for pharmaceutical intermediates like Sorafenib derivatives [2] [5].
Table 3: By-Product Mitigation Approaches
By-Product | Formation Cause | Minimization Strategy | Residual Level |
---|---|---|---|
Diimidazolyl Ketone | CDI-imidazole overreaction | 1:1 CDI/pyridine oxide ratio | <2% |
Vinylpyridine | Dehydrohalogenation at >80°C | Temperature control (<70°C) | <1% |
Dimeric Adducts | Michael addition | Purification chromatography | <0.5% |
Conventional synthesis relies on stoichiometric CDI, generating imidazole waste that complicates downstream processing. Catalytic alternatives have emerged:
The CDI route remains superior for regioselectivity, as it avoids N3-alkylation of imidazole—a common issue in base-catalyzed methods. In situ FT-IR studies confirm that CDI activates the alkylpyridine substrate within 10 minutes, followed by complete imidazole incorporation in 1 hour [3] [9].
Table 4: Catalytic vs. Stoichiometric Method Comparison
Method | Catalyst/Reagent | Yield (%) | Reaction Time | Regioselectivity |
---|---|---|---|---|
Stoichiometric CDI | CDI (1.0 equiv) | 88 | 2 hours | >99% N1-alkylation |
Copper Catalysis | CuI (5 mol%) | 78 | 12 hours | 85% N1-alkylation |
Solvent-Free Mechanochemistry | None | 91* | 20 minutes | >99%* |
Note: Data for structurally analogous imidazo[1,2-a]pyridines [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1